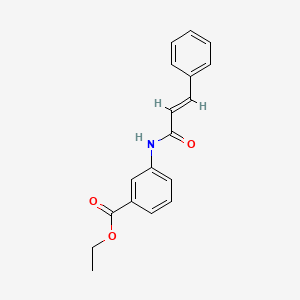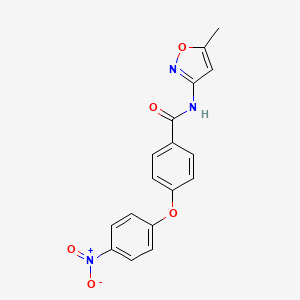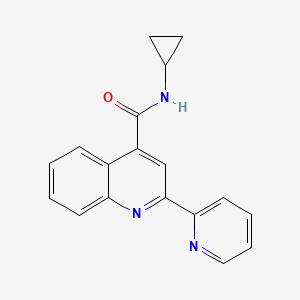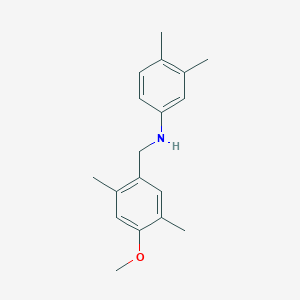
N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine and related compounds has been explored in various studies. For example, Lee et al. (2004) described the use of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as an efficient catalyst for the Baylis–Hillman reaction, highlighting its role in stabilizing zwitterionic intermediates through ion-dipole interactions (Lee, Gowrisankar, & Kim, 2004). Another approach to synthesizing related compounds involves the acylation and reduction processes to produce sigma receptor ligands, demonstrating the compound's versatility in organic synthesis (de Costa et al., 1992).
Molecular Structure Analysis
The molecular structure of compounds related to N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine has been a subject of study to understand their complex formation and interaction mechanisms. Atakol et al. (2000) reported on the synthesis and structure of a heteronuclear Cu/Zn complex containing a similar ligand, providing insights into the coordination patterns and molecular geometry of these complexes (Atakol, Durmu, Arici, Svoboda, & Fuess, 2000).
Chemical Reactions and Properties
The chemical reactions and properties of N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine derivatives have been studied for their potential applications. For instance, the compound's role as a switchable solvent to promote cell disruption and lipid extraction from microalgae for biodiesel production has been explored, indicating its utility in biofuel technology (Cheng et al., 2020).
Physical Properties Analysis
The physical properties, such as molar heat capacities, of compounds like N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine, have been measured to better understand their behaviors in different conditions. Lin, Leron, and Li (2014) provided data on the molar heat capacities of aqueous binary and ternary mixtures of similar diamines, offering valuable information for their application in CO2 capture processes (Lin, Leron, & Li, 2014).
Propriétés
IUPAC Name |
N,N,2,2-tetramethyl-N'-(1-methylpiperidin-4-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3/c1-13(2,11-15(3)4)10-14-12-6-8-16(5)9-7-12/h12,14H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLLYLNCPYLCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCN(CC1)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-ethyl-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5668466.png)

![1-[5-(1,3-benzodioxol-5-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5668488.png)
![8-[(1-methyl-2-oxoimidazolidin-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668490.png)
![5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5668498.png)
![methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5668502.png)


![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5668526.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5668544.png)

![2-{9-[(5-methyl-2-thienyl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5668547.png)